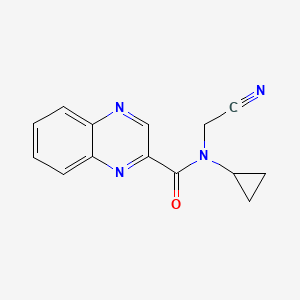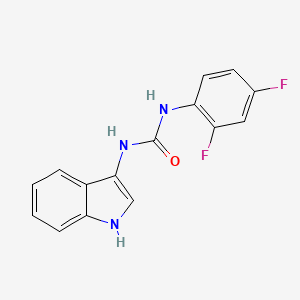
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C15H11F2N3O and its molecular weight is 287.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Urea-Fluoride Interaction and Hydrogen Bonding
1,3-bis(4-nitrophenyl)urea shows interaction through hydrogen bonding with various oxoanions in a solution, leading to the formation of brightly colored complexes. The compound's interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This interaction has implications in understanding the nature of urea-fluoride interaction and its potential applications in chemical analysis and synthesis (Boiocchi et al., 2004).
2. Inhibition of Chitin Synthesis in Insects
Compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea have been shown to inhibit chitin synthesis in the cuticle of insect larvae. This inhibition is significant in understanding the insecticidal effects of such compounds and can contribute to the development of new insecticides (Deul et al., 1978).
3. Serotonin Reuptake Inhibitors with Antagonistic Activities
A series of unsymmetrical ureas, including those with indole derivatives, have been evaluated as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds are potential candidates for treating depression, as their dual pharmacological profile could lead to a pronounced enhancement in serotonergic neurotransmission (Matzen et al., 2000).
4. Crystallographic Studies and Molecular Conformation
The crystal structure of 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea and similar compounds provide insights into molecular conformation, intramolecular hydrogen bonding, and intermolecular interactions. These studies are crucial in the field of material science and drug design, where the molecular arrangement plays a vital role (Yan et al., 2007).
5. Synthesis of Indole Derivatives
The synthesis of indole derivatives, including those incorporating urea groups, is of significant interest due to their diverse applications in various fields, such as nonlinear optical (NLO) technologies and pharmaceuticals. Studies on their structural analysis through XRD, spectroscopic, and DFT methods provide valuable insights for their practical applications (Tariq et al., 2020).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-9-5-6-13(11(17)7-9)19-15(21)20-14-8-18-12-4-2-1-3-10(12)14/h1-8,18H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONGUFSUPNKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2589472.png)
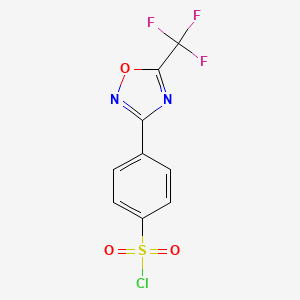
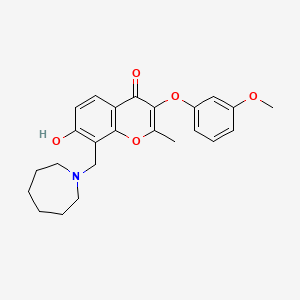
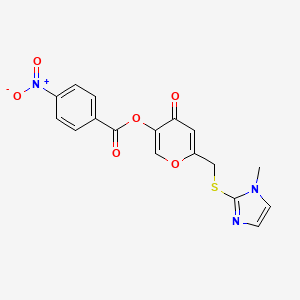
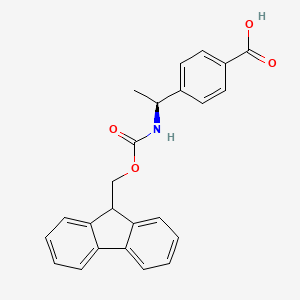
![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)
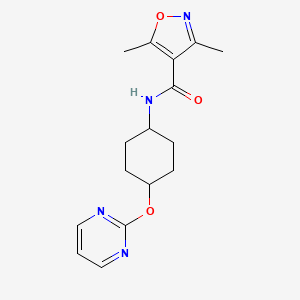
![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)
![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

